![molecular formula C10H12ClN3O B1477118 5-(6-クロロピリミジン-4-イル)ヘキサヒドロ-1H-フロ[3,4-c]ピロール CAS No. 2098014-90-3](/img/structure/B1477118.png)

5-(6-クロロピリミジン-4-イル)ヘキサヒドロ-1H-フロ[3,4-c]ピロール

説明

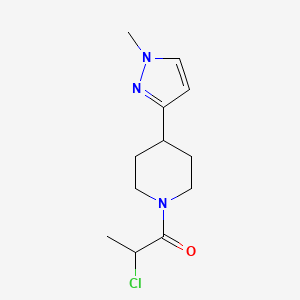

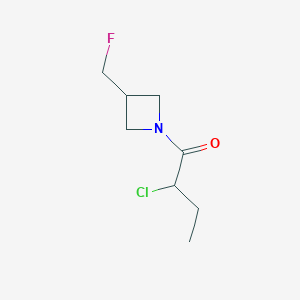

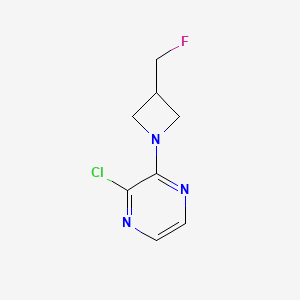

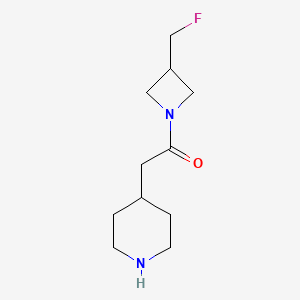

5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C10H12ClN3O and its molecular weight is 225.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

PARP-1阻害による抗がん剤

この化合物は、抗がん剤としての可能性を示す4,6-ジオキソ-ヘキサヒドロ-1H-フロ[3,4-c]ピロールの生成に使用されてきました。 これらの化合物は、アルデヒドの存在下でアリールジアゾ酢酸を青色LED照射することにより、触媒、金属、および添加剤を含まないカルボニルイリドの生成を用いて合成されました 。 これらの化合物は、A549、HeLa、およびHepG2細胞の増殖を選択的に阻害します .

薬理学的に活性な修飾ジアジン

この化合物は、自然界に広く存在する2窒素含有化合物であるジアジンの一種です。 ジアジンは、代謝拮抗剤、抗がん剤、抗菌剤、抗アレルギー剤、チロシンキナーゼ、抗菌剤、カルシウムチャネル拮抗剤、抗炎症剤、鎮痛剤、降圧剤、抗リーシュマニア剤、抗結核剤、抗けいれん剤、利尿剤、カリウム保持剤から抗攻撃性活性まで、幅広い薬理学的用途を持っています .

製薬試験

この化合物は、製薬試験のために購入できます 。これは、新しい薬や治療法の開発に潜在的な用途があることを示唆しています。

作用機序

Target of Action

The primary target of 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole is the poly ADP ribose polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole interacts with its target, the PARP enzyme, by inhibiting its activity . This inhibition prevents the PARP from performing its role in DNA repair, leading to an accumulation of DNA damage in the cells. This can result in cell death, particularly in cancer cells that have defects in other DNA repair pathways.

Biochemical Pathways

The inhibition of PARP by 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole affects the DNA repair pathway When PARP is inhibited, the repair of single-strand DNA breaks is impaired This can lead to the formation of double-strand breaks when the DNA is replicated

Result of Action

The result of the action of 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole is the selective inhibition of the proliferation of certain cells . In particular, it has been shown to inhibit the proliferation of A549, HeLa, and HepG2 cells with an IC50 of 1-2 μM .

生化学分析

Biochemical Properties

5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity. This interaction highlights the potential of 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole on various cell types and cellular processes are profound. It has been observed to inhibit the proliferation of cancer cell lines such as MCF-7, HCT-116, and HepG2 . The compound induces apoptosis in these cells by altering cell cycle progression and disrupting cellular metabolism. Additionally, it affects cell signaling pathways, particularly those involved in cell growth and survival, by modulating the expression of key genes.

Molecular Mechanism

At the molecular level, 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, the compound has been shown to interact with poly ADP ribose polymerase (PARP), inhibiting its activity and enhancing the cytotoxic effects on cancer cells .

Temporal Effects in Laboratory Settings

The stability and degradation of 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole in laboratory settings are critical for its effectiveness. The compound is stable under standard storage conditions but may degrade over time when exposed to light and moisture . Long-term studies have shown that its effects on cellular function remain consistent, with sustained inhibition of cell proliferation and induction of apoptosis observed in both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. These metabolic processes influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and accumulates in the cytoplasm and nucleus. Its distribution is influenced by factors such as tissue perfusion and the presence of efflux transporters, which can affect its therapeutic efficacy.

Subcellular Localization

The subcellular localization of 5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole is crucial for its activity and function. The compound predominantly localizes to the nucleus, where it exerts its effects on cell cycle regulation and gene expression . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, enhancing its therapeutic potential.

特性

IUPAC Name |

5-(6-chloropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O/c11-9-1-10(13-6-12-9)14-2-7-4-15-5-8(7)3-14/h1,6-8H,2-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADECULXKGZZCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC2CN1C3=CC(=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

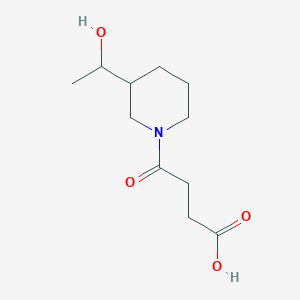

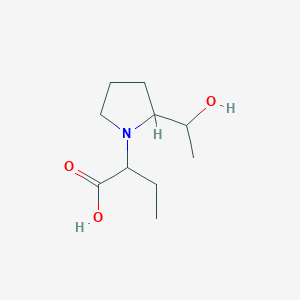

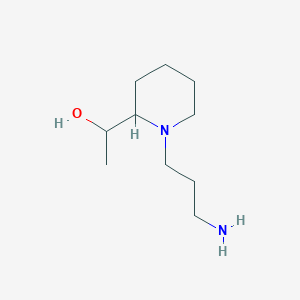

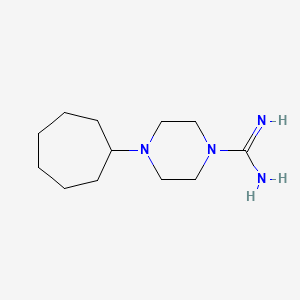

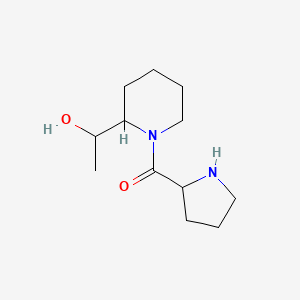

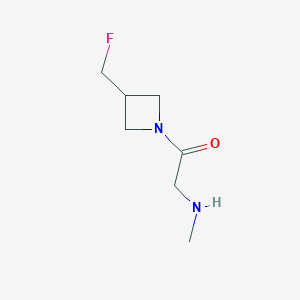

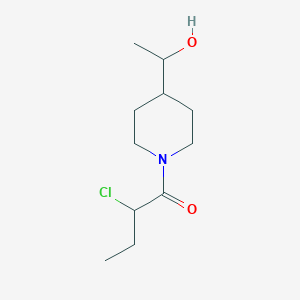

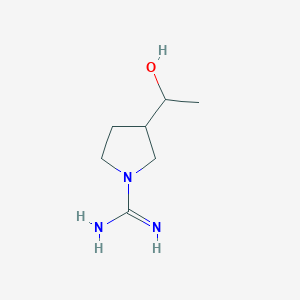

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid](/img/structure/B1477056.png)

![(E)-4-oxo-4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)but-2-enoic acid](/img/structure/B1477058.png)